molecular formula C5H4N2OS B3044909 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile CAS No. 100557-26-4

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Cat. No.: B3044909
CAS No.: 100557-26-4
M. Wt: 140.17 g/mol
InChI Key: RAQMKCUPJOUMBI-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (Molecular Formula: C5H4N2OS) is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research . Compounds based on the 2-aminothiophene structural motif demonstrate a broad spectrum of biological properties, making them key intermediates in developing potential therapeutic agents . This scaffold is of particular interest in medicinal chemistry for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules . This compound serves as a crucial precursor in organic synthesis. Researchers can utilize it to construct complex fused systems, such as the thieno[2,3-d]pyrimidine core, via reactions like Mannich-type cyclization, which can be performed under non-catalyzed conditions . Its structural features, including an electron-rich dihydrothiophene ring, a nucleophilic amino group, and an electrophilic nitrile, make it a versatile intermediate for annulation reactions and the development of functional materials . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

2-amino-4-oxothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMKCUPJOUMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(S1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543496
Record name 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100557-26-4
Record name 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclocondensation of Cyanothioacetamide and α-Thiocyanato Ketones

The most widely adopted method involves a one-pot, three-component reaction between cyanothioacetamide (8 ), aromatic aldehydes, and α-thiocyanatoacetophenone (7 ) under alkaline conditions. In a representative procedure, equimolar amounts of aldehyde and cyanothioacetamide are stirred in ethanol with catalytic KOH (10% aqueous) for 30 minutes, followed by addition of α-thiocyanatoacetophenone and excess base. The reaction proceeds via Michael adduct formation and subsequent intramolecular cyclization, yielding trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (6 ) in 38–75% yield after recrystallization from ethanol-acetone.

Mechanistic Insights : Density functional theory (DFT) calculations at the r²SCAN-3c level reveal two competing pathways:

  • Sₙ2 Displacement : Favored for S,S/R,R-diastereomers of the Michael adduct, involving nucleophilic attack at the thiocyanate sulfur.
  • Nucleophilic Addition-Elimination : Dominant for S,R/R,S-diastereomers, where cyclization occurs via attack at the thiocyanate carbon followed by HNCS elimination.

Michael Addition-Intramolecular Cyclization Using α-Bromochalcones

An alternative route employs α-bromochalcones (9 ) as electrophilic partners. Cyanothioacetamide (8 ) undergoes Michael addition to α-bromochalcones in ethanol at ambient temperature, followed by base-mediated cyclization. This method avoids foul-smelling byproducts (e.g., dimethyl sulfide) associated with ylide-based approaches and provides 4,5-dihydrothiophenes (6 ) in 40–68% yield.

Optimization Data :

Solvent Base Time (h) Yield (%)
Ethanol KOH (10%) 0.5 65
DMF-EtOH Et₃N 2 58
THF NaOH (5%) 1 42

Table 1. Solvent and base effects on cyclization efficiency.

Reductive Cyclization of Thiazolidinone Precursors

A distinct approach detailed by the Royal Society of Chemistry involves tert-butyl cyanoacetate derivatives. Reaction of tert-butyl cyanoacetate with aryl isothiocyanates (5 ) in DMF containing powdered KOH generates thiazolidinone intermediates (8 ), which undergo acid hydrolysis to carboxylic acids (9 ). Subsequent reduction with NaBH₄ or KBH₄ in aqueous medium affords 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitriles (11 ) in 68–91% yield.

Critical Steps :

  • Thiazolidinone Formation : Requires strict anhydrous conditions and low temperatures (0–5°C) to prevent dimerization.
  • Reduction Protocol : KBH₄ in water at 60°C proves superior to NaBH₄, achieving complete conversion within 30 minutes.

Advanced Functionalization via Mannich-Type Reactions

The dihydrothiophene core serves as a precursor for thieno[2,3-d]pyrimidines (11 ), a pharmacologically important scaffold. Treatment of 6 with aqueous formaldehyde (HCHO) and primary amines (RNH₂) under non-catalytic Mannich conditions induces double aminomethylation. The reaction proceeds efficiently in ethanol or DMF-ethanol mixtures at reflux, yielding hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (11 ) in 70–85% yield after recrystallization.

Structural Characterization :

  • ¹H NMR (DMSO-d₆) : δ 4.01 (s, 2H, SCH₂), 6.85–7.40 (m, Ar-H), 9.53 (s, NH).
  • ¹³C NMR : δ 50.8 (C-4), 56.0 (C-5), 118.2 (C≡N), 193.0 (C=O).

Comparative Analysis of Synthetic Methodologies

Advantages of Base-Catalyzed Routes :

  • Atom Economy : All components integrate into the final product without volatile byproducts.
  • Broad Substrate Scope : Tolerates electron-deficient and electron-rich aryl aldehydes.

Limitations of Reductive Methods :

  • Multi-Step Synthesis : Requires isolation of thiazolidinone intermediates.
  • Sensitivity to Moisture : Anhydrous conditions critical for high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile serves as a crucial intermediate for constructing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it suitable for generating a wide array of derivatives used in further applications.

Biology

The compound has shown promise in biological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit microbial growth by targeting essential enzymes in metabolic pathways .
  • Antiviral Properties : Certain derivatives have been identified as effective against viruses such as dengue and influenza .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

  • Anti-inflammatory Agents : Studies suggest that it may modulate inflammatory processes by acting as an enzyme inhibitor.
  • Anticancer Properties : Some derivatives exhibit significant cytotoxic effects against cancer cell lines, making them candidates for drug development .

Comparative Analysis of Related Compounds

The following table summarizes the unique properties and applications of this compound compared to similar compounds:

Compound NameKey FeaturesApplications
This compoundContains both amino and nitrile groupsAntimicrobial, antiviral, anticancer
2-AminothiopheneLacks the oxo group; simpler structureLimited biological activity
ThienopyrimidinesIncorporates pyrimidine; varied biological effectsAntiviral, anticancer

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of 2-amino-4-oxo-4,5-dihydrothiophene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis through enzyme inhibition .
  • Anticancer Research : A derivative was tested against colon carcinoma cell lines (HCT116) and showed a dose-dependent reduction in cell viability. The compound's mechanism was attributed to apoptosis induction through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. In medicinal applications, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Core Heterocycle Substituents Key Structural Notes Reference ID
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 4,5-Dihydrothiophene -NH₂, -CN, -C=O Planar dihydrothiophene ring
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 4,5-Dihydrothiophene -Morpholino, -CN, -C=O Dihedral angle: 87.2° between ring and morpholino
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Pyrano[3,2-c]chromene -NH₂, -CN, -C=O, -Ph Fused pyran-chromene system
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 69205-79-4) Pyrrolo[2,3-d]pyrimidine -NH₂, -CN, -C=O Bicyclic pyrrole-pyrimidine framework

Key Observations :

  • Core Heterocycle Diversity: The dihydrothiophene core distinguishes the target compound from pyrano-chromene (e.g., ) or pyrrolo-pyrimidine (e.g., ) systems. These structural differences influence electronic delocalization and steric accessibility.

Key Observations :

  • Acid-catalyzed hydrolysis is a common strategy for synthesizing dihydrothiophene derivatives (e.g., ).
  • Purity assessment via HPLC/UHPLC with diode-array detection (DAD) is standardized across analogues, ensuring >95% purity for most compounds .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Notes Reference ID
This compound ~169.2 (calculated) Not reported Moderate in polar aprotic solvents Sensitive to strong oxidizers N/A
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 210.26 Not reported High in DMSO, methanol Stable at RT
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 175.15 >250 Low in water; soluble in DMF Hygroscopic

Key Observations :

  • The morpholino-substituted derivative exhibits enhanced solubility in polar solvents compared to the parent compound, likely due to the morpholine group’s hydrophilic nature.
  • Pyrrolo-pyrimidine derivatives (e.g., ) show higher thermal stability (melting point >250°C), attributed to their fused aromatic systems.

Biological Activity

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiophene ring and possesses both amino and nitrile functional groups, making it a versatile building block in medicinal chemistry. The following sections outline its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes in microbial metabolic pathways, which is critical for its effectiveness against various pathogens. Studies suggest that the compound can serve as a potential candidate for developing new antimicrobial agents due to its structural properties and reactivity .

Anticancer Activity

The compound has also been explored for its anticancer properties. A notable study demonstrated that derivatives of this compound exhibit antiproliferative effects against several human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanisms involved include disruption of microtubule formation and induction of G2/M cell cycle arrest, which are critical processes in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. It potentially acts by inhibiting specific enzymes or receptors involved in inflammatory pathways, although detailed studies are still required to clarify these mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes necessary for microbial survival and cancer cell proliferation.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced cell division and growth.
  • Microtubule Disruption : Some derivatives disrupt microtubule formation, which is essential for mitosis in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Anticancer Evaluation : A study synthesized a series of derivatives and evaluated their anticancer activity against a panel of eight human tumor cell lines. The results indicated that some compounds exhibited high specificity and potency against certain cancer types .
  • Antimicrobial Testing : Another study focused on testing the antimicrobial efficacy of the compound against various bacterial strains. The findings supported its potential use as an antimicrobial agent due to significant inhibition zones observed in agar diffusion tests .

Data Table

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli12
AnticancerHT-29 (Colon Carcinoma)0.5
AnticancerMCF-7 (Breast Cancer)0.8
Anti-inflammatoryNot specifiedN/A

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile?

Answer:
The compound is typically synthesized via cyclization reactions involving α,β-unsaturated nitriles or thioamide precursors. A representative method involves the Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) . For instance, Zhu et al. demonstrated the synthesis of a related morpholino-substituted derivative by treating ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate with concentrated HCl in methanol at 60°C for 48 hours, achieving a 58% yield after recrystallization . Key parameters include temperature control (60–80°C), solvent selection (methanol/water mixtures), and acid catalysis (HCl).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the thiophene ring substitution pattern and nitrile/amino group presence. For example, ¹H NMR of a derivative showed resonances at δ 3.68–3.87 ppm for morpholine protons and a singlet for the nitrile group .
  • Mass Spectrometry (MS): LC-MS (APCI) confirms molecular weight (e.g., M+1 = 211.2 for a morpholino analog) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths, angles, and dihedral angles. The title compound crystallizes in a monoclinic P21/c space group with lattice parameters a = 7.1931 Å, b = 17.3275 Å, and β = 94.506° .

Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:
Contradictions between NMR, MS, and computational predictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Cross-validation strategies include:

  • XRD Refinement: Use SHELXL97 for full-matrix least-squares refinement against F² data. For example, refinement of the title compound achieved R = 0.026 and wR = 0.068, resolving hydrogen bonding networks and confirming planarity of the dihydrothiophene ring .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • Variable-Temperature NMR: Identify tautomeric equilibria by monitoring chemical shift changes with temperature .

Advanced: What strategies optimize reaction yields in the synthesis of derivatives for biological screening?

Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while methanol/water mixtures improve recrystallization purity .
  • Catalyst Screening: Acid catalysts (HCl, H₂SO₄) or base catalysts (K₂CO₃) can accelerate cyclization. For example, HCl in methanol increased reaction rates by protonating intermediates .
  • Microwave-Assisted Synthesis: Reduces reaction time from 48 hours to <6 hours in analogous thiophene syntheses .

Basic: What are the common chemical reactions involving this compound?

Answer:

  • Nucleophilic Substitution: The amino group undergoes acylation or alkylation. For example, reaction with acetic anhydride forms acetamide derivatives .
  • Oxidation/Reduction: The oxo group can be reduced to a hydroxyl group using NaBH₄, while the nitrile may be hydrolyzed to a carboxylic acid under acidic conditions .
  • Heterocyclic Functionalization: Reacts with aldehydes to form Schiff bases, as seen in analogs like 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Advanced: How to design derivatives with enhanced bioactivity using structure-activity relationship (SAR) studies?

Answer:

  • Substitution at Position 4: Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances antimicrobial activity. For example, 4-(2,6-dichlorophenyl) analogs showed improved inhibition against E. coli .
  • Ring Expansion: Incorporating fused pyrimidine or pyrrolo[2,3-d]pyrimidine rings (e.g., 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) increases DNA-binding affinity .
  • Morpholine Substituents: Derivatives with morpholine at position 5 exhibit planar dihydrothiophene rings orthogonal to the morpholine plane, optimizing steric interactions with enzyme active sites .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Disorder in Flexible Groups: Morpholine rings often exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy .
  • Hydrogen Bonding Networks: Weak C–H···O/N interactions require high-resolution data (θ > 25°) and isotropic displacement parameter (Uiso) constraints for H atoms .
  • Twinned Crystals: For monoclinic systems, check for pseudo-merohedral twinning using Rint values (<0.05 acceptable) and refine with TWIN/BASF commands in SHELXL .

Basic: How is computational chemistry applied to predict the reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The nitrile group (Mulliken charge = −0.32) is highly reactive toward nucleophiles .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

Advanced: How to analyze conflicting data between theoretical and experimental bond lengths in XRD studies?

Answer:
Discrepancies >0.02 Å between DFT-calculated and XRD-measured bond lengths may arise from crystal packing forces. Mitigation strategies include:

  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., π-stacking) distorting bond lengths .
  • Thermal Ellipsoid Examination: Anisotropic displacement parameters (ADPs) >0.05 Ų indicate dynamic disorder, requiring TLS refinement in SHELXL .

Basic: What are the key safety and handling protocols for this compound?

Answer:

  • Toxicity: Nitriles release HCN under acidic conditions. Use fume hoods and avoid contact with HCl .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

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